Dimethyl 3-methyl-2,5-dimethylidenehexanedioate
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Overview
Description
Dimethyl 3-methyl-2,5-dimethylidenehexanedioate is an organic compound with a complex structure that includes multiple methyl groups and double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 3-methyl-2,5-dimethylidenehexanedioate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of high-purity reagents and controlled environments ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3-methyl-2,5-dimethylidenehexanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in saturated derivatives.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated esters.
Scientific Research Applications
Dimethyl 3-methyl-2,5-dimethylidenehexanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Dimethyl 3-methyl-2,5-dimethylidenehexanedioate exerts its effects involves interactions with specific molecular targets. The double bonds and ester groups play a crucial role in its reactivity and interactions with other molecules. The pathways involved may include enzyme-mediated transformations and binding to specific receptors.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 2,5-dimethylhexanedioate
- Dimethyl 3,5-dimethylhexanedioate
- Dimethyl 2,3-dimethylhexanedioate
Uniqueness
Dimethyl 3-methyl-2,5-dimethylidenehexanedioate is unique due to its specific arrangement of methyl groups and double bonds, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
63592-46-1 |
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Molecular Formula |
C11H16O4 |
Molecular Weight |
212.24 g/mol |
IUPAC Name |
dimethyl 3-methyl-2,5-dimethylidenehexanedioate |
InChI |
InChI=1S/C11H16O4/c1-7(9(3)11(13)15-5)6-8(2)10(12)14-4/h7H,2-3,6H2,1,4-5H3 |
InChI Key |
QDGFWEWNTIACHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=C)C(=O)OC)C(=C)C(=O)OC |
Origin of Product |
United States |
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